Pyroglutamyl-histidyl-prolyl-glycyl-lysine
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Overview
Description
Pyroglutamyl-histidyl-prolyl-glycyl-lysine is a synthetic peptide composed of five amino acids: pyroglutamic acid, histidine, proline, glycine, and lysine. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-histidyl-prolyl-glycyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include TFA (trifluoroacetic acid) for Boc (tert-butyloxycarbonyl) groups and piperidine for Fmoc (fluorenylmethyloxycarbonyl) groups.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidation.
Reduction: Reduction reactions are less common but can occur under specific conditions, particularly if the peptide is part of a larger, more complex molecule.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue, which contains a primary amine group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.
Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based therapies.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of pyroglutamyl-histidyl-prolyl-glycyl-lysine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to G protein-coupled receptors (GPCRs), similar to other pyroglutamyl-peptides. This binding can modulate various intracellular signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Glycyl-histidyl-lysine (GHK): A tripeptide known for its ability to bind copper and promote wound healing, antioxidant effects, and anti-inflammatory properties.
Pyroglutamyl-histidyl-glycine (pEHG): An endogenous tripeptide that acts as a tissue-specific antimitotic and selectively inhibits the proliferation of colon epithelial cells.
Uniqueness: Pyroglutamyl-histidyl-prolyl-glycyl-lysine is unique due to its specific sequence and the presence of five amino acids, which may confer distinct biological activities compared to shorter peptides like GHK and pEHG. Its synthetic nature also allows for precise control over its structure and function, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
98616-54-7 |
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Molecular Formula |
C24H36N8O7 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid |
InChI |
InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1 |
InChI Key |
QTDGQKIQGPGWNF-LNJVUBSCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N |
Canonical SMILES |
C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N |
Origin of Product |
United States |
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